![molecular formula C18H18N2O2 B5141830 3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)
3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione, commonly known as BMIPP, is a radiopharmaceutical agent used in medical imaging to detect heart muscle damage. It is a lipophilic compound that selectively accumulates in damaged myocardial cells, making it an effective tool for diagnosing myocardial infarction.
Mechanism of Action
BMIPP selectively accumulates in damaged myocardial cells due to its lipophilic properties. The damaged cells have altered membrane permeability, allowing BMIPP to enter and accumulate within the cell. The accumulation of BMIPP in the damaged cells is proportional to the extent of myocardial damage.
Biochemical and Physiological Effects:
BMIPP has no known biochemical or physiological effects on the body. It is a diagnostic tool used to detect heart muscle damage and is rapidly eliminated from the body after imaging.
Advantages and Limitations for Lab Experiments
BMIPP imaging has several advantages over other imaging techniques. It is non-invasive, has a high sensitivity and specificity for detecting myocardial damage, and can detect damage in patients with no symptoms of heart disease. However, BMIPP imaging has some limitations. It is not useful in detecting acute myocardial infarction, as it takes several hours for BMIPP to accumulate in damaged cells. It also has limited availability and is not widely used in clinical practice.
Future Directions
There are several future directions for BMIPP research. One area of research is the development of new radiopharmaceutical agents with improved properties for detecting myocardial damage. Another area of research is the use of BMIPP imaging in combination with other imaging techniques to improve the accuracy of diagnosis. Additionally, BMIPP imaging may have potential applications in other areas of medicine, such as detecting damage in other organs or tissues.
Synthesis Methods
BMIPP is synthesized by reacting 3-(methylamino)-1-phenyl-2,5-pyrrolidinedione with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
BMIPP is used in medical imaging to detect heart muscle damage caused by myocardial infarction. It is particularly useful in diagnosing patients with silent myocardial infarction, where the patient experiences no symptoms of heart damage. BMIPP imaging can also be used to assess the extent and severity of heart muscle damage in patients with known heart disease.
properties
IUPAC Name |
3-[benzyl(methyl)amino]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19(13-14-8-4-2-5-9-14)16-12-17(21)20(18(16)22)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVZYPQOGKEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(methyl)amino]-1-phenylpyrrolidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.